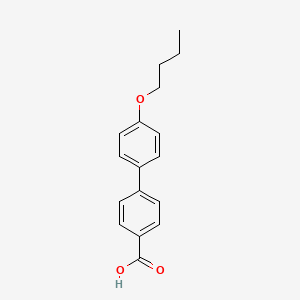

4-Butoxy-4'-biphenylcarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-butoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-2-3-12-20-16-10-8-14(9-11-16)13-4-6-15(7-5-13)17(18)19/h4-11H,2-3,12H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNSCPHEWQDYHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438302 | |

| Record name | 4'-Butoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59748-14-0 | |

| Record name | 4′-Butoxy[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59748-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Butoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Synthesis of 4-Butoxy-4'-biphenylcarboxylic Acid

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-Butoxy-4'-biphenylcarboxylic acid, a molecule of significant interest in the fields of materials science and drug development. This document is tailored for researchers, scientists, and professionals who require a detailed and practical understanding of the synthetic pathways to this compound, emphasizing the causality behind experimental choices and ensuring scientific integrity.

Introduction: The Significance of this compound

This compound is a key building block in the synthesis of a variety of organic materials, most notably liquid crystals and pharmacologically active compounds. Its molecular architecture, featuring a rigid biphenyl core functionalized with a flexible butoxy group and a polar carboxylic acid, imparts unique properties that are critical for the development of advanced materials and therapeutics. A robust and scalable synthetic route is therefore essential for both academic research and industrial applications.

Primary Synthesis Pathway: A Multi-step Approach

The most widely adopted and efficient synthesis of this compound is a three-step process commencing with a Williamson ether synthesis, followed by a Suzuki coupling reaction, and culminating in a hydrolysis step. This pathway is favored for its high yields and the commercial availability of the starting materials.

Logical Workflow of the Primary Synthesis Route

Figure 1: The primary synthesis pathway for this compound.

Step 1: Synthesis of 4-Bromo-1-butoxybenzene via Williamson Ether Synthesis

The initial step involves the formation of an ether linkage by reacting 4-bromophenol with 1-bromobutane. The Williamson ether synthesis is a classic and reliable method for this transformation.[1][2]

-

Underlying Principle: This reaction proceeds via an SN2 mechanism.[1][3] The hydroxyl group of 4-bromophenol is deprotonated by a base, typically sodium hydroxide, to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 1-bromobutane, displacing the bromide leaving group to form the desired ether.[3][4] The choice of a primary alkyl halide like 1-bromobutane is crucial to favor the SN2 pathway and avoid competing elimination reactions that can occur with secondary or tertiary halides.[1][4]

-

Detailed Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-bromophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium hydroxide (1.1 eq) portion-wise to the solution and stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

-

Slowly add 1-bromobutane (1.2 eq) to the reaction mixture.

-

Heat the mixture to 70-80 °C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction to cool to room temperature. Pour the mixture into water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to yield 4-bromo-1-butoxybenzene as a clear oil.

-

Step 2: Formation of the Biphenyl Core via Suzuki-Miyaura Coupling

The central carbon-carbon bond forming step to create the biphenyl structure is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6]

-

Underlying Principle: The Suzuki-Miyaura coupling is a powerful reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[5] In this case, 4-bromo-1-butoxybenzene is coupled with (4-(methoxycarbonyl)phenyl)boronic acid. The reaction is catalyzed by a palladium(0) complex, and a base is required to activate the boronic acid.[7][8] The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.[6]

-

Detailed Experimental Protocol:

-

To a degassed mixture of 4-bromo-1-butoxybenzene (1.0 eq), (4-(methoxycarbonyl)phenyl)boronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a solvent system like toluene/ethanol/water, add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product, methyl 4'-butoxy-[1,1'-biphenyl]-4-carboxylate, can be purified by recrystallization or column chromatography.

-

Step 3: Hydrolysis of the Methyl Ester to the Carboxylic Acid

The final step is the conversion of the methyl ester to the desired carboxylic acid through hydrolysis.

-

Underlying Principle: Saponification, or base-catalyzed hydrolysis, is an effective method for converting esters to carboxylic acids.[9] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, eliminating the methoxide ion and forming the carboxylate salt.[10][11] A final acidification step protonates the carboxylate to yield the carboxylic acid.[9]

-

Detailed Experimental Protocol:

-

Dissolve the methyl 4'-butoxy-[1,1'-biphenyl]-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (3.0 eq) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting ester is no longer present.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with concentrated hydrochloric acid.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.

-

Quantitative Data Summary

| Reaction Step | Key Reagents | Typical Yield (%) |

| Williamson Ether Synthesis | 4-Bromophenol, 1-Bromobutane, NaOH | 85-95 |

| Suzuki-Miyaura Coupling | 4-Bromo-1-butoxybenzene, (4-(Methoxycarbonyl)phenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃ | 80-90 |

| Ester Hydrolysis | Methyl 4'-butoxy-[1,1'-biphenyl]-4-carboxylate, NaOH | >95 |

Alternative Synthesis Pathway: Grignard-based Approach

An alternative route to this compound involves the use of a Grignard reagent.

Logical Workflow of the Grignard-based Synthesis

Figure 2: An alternative Grignard-based synthesis pathway.

-

Description: This pathway begins with the formation of a Grignard reagent from 4-bromo-1-butoxybenzene by reacting it with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF). This organometallic intermediate is then carboxylated by bubbling carbon dioxide gas through the solution, followed by an acidic workup to yield the final carboxylic acid.

-

Advantages: This method can be more cost-effective as it avoids the use of a palladium catalyst.

-

Disadvantages: Grignard reagents are highly sensitive to moisture and protic functional groups, necessitating strictly anhydrous conditions and limiting the functional group tolerance of the substrates.

Conclusion

The synthesis of this compound is well-established, with the three-step sequence of Williamson ether synthesis, Suzuki-Miyaura coupling, and ester hydrolysis being the most reliable and high-yielding method. The choice of a particular synthetic strategy will depend on factors such as scale, cost, and available resources. The detailed protocols and mechanistic discussions provided herein serve as a valuable resource for researchers in the synthesis and application of this important molecule.

References

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

Francis Academic Press. (2020). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

-

ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. [Link]

-

Patel, et al. (2009). Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. Asian Journal of Chemistry, 21(7). [Link]

-

ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... [Link]

-

National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

-

ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]

-

Malaysian Journal of Chemistry. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]

-

Journal of the Chemical Society C: Organic. (n.d.). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. [Link]

-

ResearchGate. (n.d.). Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene). [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid. [Link]

-

AmeliCA. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]

-

ResearchGate. (n.d.). Selective Hydrolysis of Methanesulfonate Esters. [Link]

-

ResearchGate. (2025, August 7). (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. [Link]

-

National Institutes of Health. (n.d.). Methyl 4-biphenylcarboxylate. [Link]

-

Organic Syntheses Procedure. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]

- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.

-

ACS Figshare. (2016, August 19). Synthesis of (Z)-4-Hydroxytamoxifen and (Z)-2-[4-[1-(p-Hydroxyphenyl)-2-phenyl]-1butenyl]phenoxyacetic Acid. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. francis-press.com [francis-press.com]

- 3. benchchem.com [benchchem.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. ikm.org.my [ikm.org.my]

- 9. benchchem.com [benchchem.com]

- 10. portal.amelica.org [portal.amelica.org]

- 11. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Butoxy-4'-biphenylcarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Landscape of a Key Intermediate

4-Butoxy-4'-biphenylcarboxylic acid, a derivative of the well-studied 4-biphenylcarboxylic acid, represents a class of molecules with significant potential in materials science and pharmaceutical development. The introduction of a butoxy group to the biphenyl scaffold imparts distinct physicochemical characteristics that influence its solubility, reactivity, and interaction with biological systems. Understanding these properties is paramount for its effective application, from the design of novel liquid crystals to its use as a key intermediate in the synthesis of complex organic molecules.[1][2] This guide provides an in-depth exploration of the core physicochemical attributes of this compound, supported by established analytical methodologies and expert insights to facilitate its application in research and development.

Core Physicochemical Characteristics

The foundational step in characterizing any chemical entity is the determination of its fundamental physical and chemical properties. These parameters govern its behavior in various environments and are critical for process development, formulation, and quality control.

Molecular Structure and Identity

-

Chemical Name: this compound

-

Molecular Formula: C₁₇H₁₈O₃

-

Molecular Weight: 270.32 g/mol

The structure, consisting of a biphenyl core with a carboxylic acid and a butoxy group at the 4 and 4' positions respectively, dictates its polarity, potential for hydrogen bonding, and overall molecular geometry.

Summary of Physicochemical Data

While specific experimental data for this compound is not abundantly available in public literature, we can infer its properties based on the well-characterized parent compound, 4-biphenylcarboxylic acid, and the known effects of alkyl ether substitutions.

| Property | 4-Biphenylcarboxylic Acid (Parent Compound) | Expected Trend for this compound | Rationale |

| Melting Point (°C) | 223-228[5] | Lower | The flexible butoxy group can disrupt the crystal lattice packing compared to the unsubstituted acid, leading to a lower melting point. |

| Boiling Point (°C) | ~370 (Predicted) | Higher | The increased molecular weight and van der Waals forces due to the butoxy group will lead to a higher boiling point. |

| Aqueous Solubility | Very low (0.03 g/L)[1][6] | Slightly Increased | The ether oxygen in the butoxy group can act as a hydrogen bond acceptor, potentially increasing aqueous solubility, although the increased hydrophobicity of the butyl chain will counteract this. |

| pKa | ~4.19 (Predicted)[6][7] | Similar or slightly higher | The butoxy group is weakly electron-donating, which may slightly increase the pKa (decrease the acidity) compared to the parent compound. |

| Appearance | White to beige crystalline powder[1][2][5] | Expected to be a white to off-white solid |

Experimental Determination of Physicochemical Properties: A Methodological Deep Dive

To ensure the scientific integrity of any research or development program, robust and validated analytical methods are essential. The following sections detail the standard experimental protocols for determining the key physicochemical properties of this compound.

Thermal Analysis: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Expertise & Experience: Differential Scanning Calorimetry (DSC) is the gold standard for determining the melting point and other thermal transitions of a solid material.[8] It provides a highly accurate and reproducible measurement of the temperature and heat flow associated with thermal events.[8][9] For a crystalline compound like this compound, DSC offers a more detailed thermal profile than traditional melting point apparatus.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the dried this compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).[9]

-

Hold at the final temperature for 2 minutes to ensure complete melting.

-

Cool the sample back to 25 °C at a controlled rate.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHfus) can also be calculated from the peak area, providing insight into the crystallinity of the material.[9]

Trustworthiness: This protocol includes a controlled heating and cooling cycle, which can reveal information about crystal polymorphism or sample degradation. The use of a reference pan ensures that the measured heat flow is solely due to the sample's thermal transitions.

Workflow for DSC Analysis:

Caption: Workflow for pKa Determination by Potentiometric Titration.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. [10][11]For an aromatic carboxylic acid like this compound, a reversed-phase HPLC method is typically employed. The choice of a suitable column and mobile phase is crucial for achieving good resolution and peak shape.

Experimental Protocol:

-

Chromatographic System:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). The gradient is optimized to ensure elution of the analyte with good peak symmetry.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample for analysis by dissolving it in the mobile phase and filtering through a 0.45 µm syringe filter.

-

-

Analysis:

-

Inject the calibration standards to generate a calibration curve.

-

Inject the sample solution.

-

-

Data Analysis:

-

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Trustworthiness: The use of a calibration curve with known standards allows for accurate quantification of the analyte and any impurities. Method validation according to ICH guidelines (linearity, accuracy, precision, specificity) would further establish the trustworthiness of the results.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and providing information about its structure and functional groups.

Infrared (IR) Spectroscopy

An IR spectrum of this compound is expected to show characteristic absorption bands:

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1700 cm⁻¹: C=O stretch of the carboxylic acid.

-

~2850-2960 cm⁻¹: C-H stretches of the butoxy group.

-

~1600, 1500 cm⁻¹: C=C stretches of the aromatic rings.

-

~1250 cm⁻¹: C-O stretch of the ether and carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would provide detailed information about the structure. Expected signals include:

-

A broad singlet for the carboxylic acid proton (>10 ppm).

-

Aromatic protons on the biphenyl rings (7-8.5 ppm).

-

A triplet for the -OCH₂- protons of the butoxy group (~4 ppm).

-

Multiplets for the other methylene protons of the butoxy group.

-

A triplet for the terminal methyl group of the butoxy group (~1 ppm).

-

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid (~170 ppm) and the carbons of the aromatic rings and the butoxy group.

Conclusion

The physicochemical properties of this compound, from its thermal behavior and acidity to its chromatographic and spectroscopic profiles, are integral to its successful application in scientific research and industrial development. This guide has outlined the key characteristics of this molecule and provided robust, field-proven methodologies for their determination. By adhering to these protocols and understanding the underlying scientific principles, researchers and developers can ensure the quality, consistency, and performance of this compound in their specific applications.

References

-

HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

- Trivedi, M. K., Tallapragada, R. M., Branton, A., Trivedi, D., Nayak, G., Mishra, R. K., & Jana, S. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. American Journal of Chemical Engineering, 3(5), 58-65.

-

ResearchGate. (n.d.). DSC thermograms of biphenyl derived telechelics. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]

-

PlumX. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ACS Publications. (n.d.). Determination of pKa using the half-volume method: A laboratory experiment. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. Retrieved from [Link]

-

Lifescience Global. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by. Retrieved from [Link]

- Patel, et al. (2009). Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. Asian Journal of Chemistry, 21(7).

-

ResearchGate. (2018). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. Retrieved from [Link]

- Sperlingová, I., Dabrowská, L., Stránský, V., & Tichý, M. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536-43.

-

ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Retrieved from [Link]

-

PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

-

Data.gov. (n.d.). Biphenyl: Experimental and Derived Thermodynamic Properties - Revised Derived Heat Capacities by DSC. Retrieved from [Link]

-

ChemBK. (n.d.). 4-Biphenylcarboxylic acid. Retrieved from [Link]

-

PMC. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

-

PubChemLite. (n.d.). 4-butoxy-benzoic acid biphenyl-4-yl ester (C23H22O3). Retrieved from [Link]

-

NIST. (n.d.). Biphenyl-4-carboxylic acid. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

-

PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. Retrieved from [Link]

-

NIST. (n.d.). Biphenyl-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Hydroxy-4-biphenylcarboxylic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Biphenyl-4-carboxylic acid (CAS 92-92-2). Retrieved from [Link]

-

NIST. (n.d.). 4'-Ethyl-4-biphenylcarboxylic acid. Retrieved from [Link]

-

DKSH. (n.d.). SYNTHON Chemicals. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Biphenylcarboxylic acid, methyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound CAS#: 59748-14-0 [chemicalbook.com]

- 5. 4-Biphenylcarboxylic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 4-Biphenylcarboxylic acid | 92-92-2 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl [scalar.usc.edu]

- 10. helixchrom.com [helixchrom.com]

- 11. PlumX [plu.mx]

An In-depth Technical Guide to 4-Butoxy-4'-biphenylcarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Biphenyl Carboxylic Acid Scaffold

The biphenyl scaffold is a cornerstone in medicinal chemistry and materials science, offering a unique combination of rigidity, aromaticity, and conformational flexibility.[1] This privileged structure is present in numerous pharmacologically active agents and advanced materials.[1][2] The addition of a carboxylic acid moiety introduces a critical functional handle for modulating physicochemical properties and engaging in specific molecular interactions. Furthermore, substitution on the biphenyl rings, such as the introduction of an alkoxy group, allows for fine-tuning of properties like lipophilicity, electronic effects, and crystal packing, which are crucial for applications ranging from drug design to the development of liquid crystals.[3][4]

This guide focuses on a specific derivative, 4-Butoxy-4'-biphenylcarboxylic acid, providing a comprehensive overview of its chemical identity, synthesis, and potential applications, contextualized within the broader family of 4-alkoxy-4'-biphenylcarboxylic acids.

Chemical Identity and Physicochemical Properties

CAS Number: 59748-14-0

This compound belongs to the class of organic compounds known as biphenyls and their derivatives.[5] The core structure consists of two benzene rings linked by a single carbon-carbon bond, with a butoxy group (-O(CH₂)₃CH₃) at the 4-position of one ring and a carboxylic acid group (-COOH) at the 4'-position of the other.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | 4-Methoxy-4'-biphenylcarboxylic acid | 4-Hydroxy-4'-biphenylcarboxylic acid | 4-Biphenylcarboxylic acid |

| Molecular Formula | C₁₇H₁₈O₃ | C₁₄H₁₂O₃ | C₁₃H₁₀O₃ | C₁₃H₁₀O₂ |

| Molecular Weight | 270.32 g/mol | 228.24 g/mol [6] | 214.22 g/mol [7] | 198.22 g/mol [8] |

| CAS Number | 59748-14-0 | 725-14-4[6] | 58574-03-1[7] | 92-92-2[8] |

| Appearance | White to off-white crystalline powder (predicted) | White to off-white powder | White to off-white powder | White to beige crystalline powder |

| Melting Point (°C) | Not readily available | ~260-265 | >300 | 222.0-230.0[8] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone (predicted) | Soluble in DMSO, DMF | Soluble in DMSO, methanol | Sparingly soluble in water; soluble in alcohol and ether |

Synthesis of 4-Alkoxy-4'-biphenylcarboxylic Acids: A Mechanistic Approach

The synthesis of asymmetrically substituted biphenyls like this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[1] This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

Proposed Synthesis Workflow for this compound

The following is a detailed, step-by-step methodology for a probable synthesis of this compound, based on established Suzuki-Miyaura coupling protocols for similar compounds.[6][9]

Step 1: Preparation of 4-Butoxyphenylboronic Acid

The synthesis would likely begin with the preparation of 4-butoxyphenylboronic acid from 4-bromoanisole. This involves a Grignard reaction followed by treatment with a borate ester and subsequent hydrolysis.

Step 2: Suzuki-Miyaura Cross-Coupling Reaction

The core of the synthesis is the coupling of 4-butoxyphenylboronic acid with a suitable 4-halobenzoic acid derivative, such as methyl 4-bromobenzoate. The ester is used to protect the carboxylic acid functionality during the coupling reaction.

Experimental Protocol:

-

Reaction Setup: To a solution of methyl 4-bromobenzoate (1 equivalent) and 4-butoxyphenylboronic acid (1.1 equivalents) in a suitable solvent system (e.g., a mixture of 1,2-dimethoxyethane and water), add a base such as sodium carbonate (2-3 equivalents).[6]

-

Catalyst Addition: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. Then, add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents).[6]

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and perform an extractive workup. Typically, this involves partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product, methyl 4-butoxy-4'-biphenylcarboxylate, is then purified by column chromatography on silica gel.

Step 3: Hydrolysis of the Ester

The final step is the hydrolysis of the methyl ester to yield the desired carboxylic acid.

-

Saponification: Dissolve the purified methyl 4-butoxy-4'-biphenylcarboxylate in a mixture of a suitable organic solvent (e.g., tetrahydrofuran or methanol) and an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or HPLC).

-

Acidification and Isolation: Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. The resulting precipitate of this compound is collected by filtration, washed with water, and dried.

Causality Behind Experimental Choices:

-

Choice of Suzuki-Miyaura Coupling: This reaction is chosen for its high tolerance of functional groups, relatively mild reaction conditions, and commercial availability of a wide range of boronic acids and aryl halides.

-

Protection of the Carboxylic Acid: The carboxylic acid is protected as a methyl ester to prevent side reactions with the basic conditions of the Suzuki coupling.

-

Choice of Catalyst and Base: The specific palladium catalyst and base are chosen to optimize the reaction yield and minimize side products. The choice can be influenced by the specific substrates used.

Diagram of the Proposed Synthesis Workflow:

Caption: Proposed synthesis of this compound.

Applications in Research and Development

While specific data for this compound is limited, the applications of the broader class of 4-alkoxy-4'-biphenylcarboxylic acids are well-documented, particularly in materials science and medicinal chemistry.

Liquid Crystals

One of the most significant applications of 4-alkoxy-4'-biphenylcarboxylic acids and their derivatives is in the field of liquid crystals.[3][10] The rigid biphenyl core, combined with the flexible alkoxy chain and the polar carboxylic acid or cyano group, gives rise to the mesogenic properties required for liquid crystal displays (LCDs) and other optical applications.[4] The length of the alkoxy chain plays a crucial role in determining the temperature range and type of liquid crystalline phases (e.g., nematic, smectic).

Logical Relationship in Liquid Crystal Design:

Caption: Structure-property relationship for biphenyl-based liquid crystals.

Pharmaceutical and Drug Development

The biphenyl carboxylic acid moiety is a recognized pharmacophore in various drug candidates.[1] The carboxylic acid group can act as a bioisostere for other functional groups and can participate in hydrogen bonding and salt formation, which are critical for drug-receptor interactions and for improving pharmacokinetic properties. The butoxy group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability.

While no specific drug development programs involving this compound are publicly documented, the scaffold is of interest for the development of agents targeting a range of diseases, including cancer, inflammation, and infectious diseases.[1][11]

Polymer Science

Biphenyl carboxylic acids are also used as monomers in the synthesis of high-performance polymers.[2] The rigid biphenyl unit imparts thermal stability and mechanical strength to the resulting polymers, making them suitable for applications in electronics and aerospace.[2]

Conclusion and Future Outlook

This compound, as a representative of the 4-alkoxy-4'-biphenylcarboxylic acid class, holds significant potential for applications in advanced materials and medicinal chemistry. While further research is needed to fully elucidate its specific properties and applications, the foundational knowledge of the biphenyl carboxylic acid scaffold provides a strong basis for its exploration. Future research efforts could focus on the detailed characterization of its liquid crystalline properties, its evaluation in biological assays to explore its therapeutic potential, and its incorporation into novel polymeric materials. The synthetic methodologies outlined in this guide provide a robust starting point for the preparation of this and related compounds, enabling further investigation by the scientific community.

References

- Current time information in Silver Bow County, US. (n.d.). Google.

- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.

- Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene). (n.d.).

- 4-Biphenylcarboxylic acid 92-92-2 wiki. (n.d.). Guidechem.

- 4-Biphenylcarboxylic acid. (n.d.). Chem-Impex.

- 4'-Hydroxy-4-biphenylcarboxylic acid | C13H10O3 | CID 301556. (n.d.). PubChem.

- BIPHENYL CARBOXYLIC ACID. (n.d.).

- Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. (n.d.).

- Biphenyl-4-carboxylic acid, 98% 500 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific.

- Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces. (n.d.). PubMed.

- US4147651A - Biphenyl based liquid crystal compositions. (n.d.).

- 4'-METHOXY-BIPHENYL-4-CARBOXYLIC ACID | 725-14-4. (2025). ChemicalBook.

- Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. (n.d.).

- Showing metabocard for 4'-Hydroxy-2-biphenylcarboxylic acid (HMDB0032583). (2012).

- 4′-Octyloxy-4-biphenylcarbonitrile (8OCB), liquid crystal. (n.d.). Ossila.

- (1,1'-Biphenyl)-4-carboxylic acid, 4',4'''-(1,2-diazenediyl)bis- | C26H18N2O4 | CID. (n.d.). PubChem.

- SYNTHON Chemicals. (n.d.). DKSH.

- A new family of four-ring bent-core nematic liquid crystals with highly polar transverse and end groups. (n.d.). Beilstein Journals.

- Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals. (n.d.). MDPI.

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. hmdb.ca [hmdb.ca]

- 6. 4'-METHOXY-BIPHENYL-4-CARBOXYLIC ACID | 725-14-4 [chemicalbook.com]

- 7. 4'-Hydroxy-4-biphenylcarboxylic acid | C13H10O3 | CID 301556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Biphenyl-4-carboxylic acid, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US4147651A - Biphenyl based liquid crystal compositions - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

A Spectroscopic Guide to 4-Butoxy-4'-biphenylcarboxylic Acid: In-Depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 4-Butoxy-4'-biphenylcarboxylic acid, a molecule of significant interest in materials science and pharmaceutical development. As a Senior Application Scientist, the following sections are designed to offer not just data, but a deeper understanding of the experimental choices and the logic behind the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is structured to be a self-validating resource, grounded in established scientific principles and supported by authoritative references.

Introduction

This compound belongs to the biphenyl class of compounds, which are foundational in the development of liquid crystals, polymers, and pharmaceutical agents.[1][2] The specific functionalization with a butoxy group and a carboxylic acid group imparts unique physicochemical properties that are critical to its application. Accurate and unambiguous characterization of this molecule is paramount, and spectroscopic techniques are the cornerstone of this process. This guide will delve into the expected spectral signatures of this compound, providing a predictive framework based on the analysis of its parent structures and related derivatives.

Molecular Structure and Isomeric Considerations

A fundamental understanding of the molecular structure is crucial for interpreting spectral data. The structure of this compound is presented below. Key to its spectral features are the two para-substituted benzene rings, the flexible butoxy chain, and the acidic carboxylic acid proton.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

¹H NMR Spectroscopy

The ¹H NMR spectrum will be characterized by signals from the aromatic protons of the biphenyl core and the aliphatic protons of the butoxy chain.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 13.0 | br s | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a very downfield chemical shift due to hydrogen bonding.[3] |

| ~8.10 | d | 2H | Ar-H | Protons ortho to the carboxylic acid group are deshielded by its electron-withdrawing nature. |

| ~7.70 | d | 2H | Ar-H | Protons meta to the carboxylic acid group. |

| ~7.60 | d | 2H | Ar-H | Protons ortho to the butoxy group. |

| ~7.00 | d | 2H | Ar-H | Protons meta to the butoxy group are shielded by its electron-donating nature. |

| ~4.05 | t | 2H | -O-CH₂- | Protons on the methylene group attached to the oxygen are deshielded. |

| ~1.80 | m | 2H | -CH₂- | Methylene protons of the butoxy group. |

| ~1.50 | m | 2H | -CH₂- | Methylene protons of the butoxy group. |

| ~0.98 | t | 3H | -CH₃ | Terminal methyl group of the butoxy chain. |

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard acquisition might involve 16-32 scans.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~160 | Ar-C | Aromatic carbon attached to the butoxy group. |

| ~145 | Ar-C | Quaternary aromatic carbon. |

| ~139 | Ar-C | Quaternary aromatic carbon. |

| ~130 | Ar-CH | Aromatic carbon. |

| ~128 | Ar-CH | Aromatic carbon. |

| ~127 | Ar-CH | Aromatic carbon. |

| ~115 | Ar-CH | Aromatic carbon shielded by the butoxy group. |

| ~68 | -O-CH₂- | Methylene carbon attached to oxygen. |

| ~31 | -CH₂- | Methylene carbon. |

| ~19 | -CH₂- | Methylene carbon. |

| ~14 | -CH₃ | Terminal methyl carbon. |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Configure the spectrometer for ¹³C detection.

-

Data Acquisition: ¹³C NMR is less sensitive than ¹H NMR, requiring a larger number of scans (e.g., 1024 or more) to obtain a good spectrum. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the ether linkage.

Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500-3300 | Broad | O-H stretch | The broadness is due to hydrogen bonding of the carboxylic acid.[4] |

| ~1685 | Strong | C=O stretch | The carbonyl stretch of an aromatic carboxylic acid.[1] |

| ~1600, ~1480 | Medium | C=C stretch | Aromatic ring stretching vibrations. |

| ~1250 | Strong | C-O stretch | Asymmetric C-O-C stretch of the ether and C-O stretch of the carboxylic acid. |

| ~1040 | Medium | C-O stretch | Symmetric C-O-C stretch of the ether. |

| ~830 | Strong | C-H bend | Out-of-plane bending for para-substituted aromatic rings. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a modern and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 270 | M⁺ (Molecular Ion) |

| 213 | [M - C₄H₉O]⁺ |

| 198 | [M - C₄H₈O₂]⁺ |

| 181 | [M - C₄H₈O₂ - OH]⁺ |

| 152 | [C₁₂H₈]⁺ |

Fragmentation Pathway

Figure 2: A plausible mass spectrometry fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique that will produce a characteristic fragmentation pattern. Electrospray Ionization (ESI) is a softer ionization method that would likely show a strong [M-H]⁻ ion in negative mode.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the detailed structural information from NMR, the functional group identification from IR, and the molecular weight and fragmentation data from MS, researchers and drug development professionals can be confident in the identity and purity of this important compound. The provided protocols are based on standard laboratory practices and are designed to yield high-quality, reproducible data.

References

-

The Royal Society of Chemistry. Spectra and physical data of (A2). Available from: [Link]

- Mummadi, M. et al. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.

-

The Royal Society of Chemistry. ESI for Green Chemistry. Available from: [Link]

-

PubChem. (1,1'-Biphenyl)-4-carboxylic acid. Available from: [Link]

- Patel, et al. Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. Asian J. Chem.

-

ResearchGate. Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Available from: [Link]

-

PubChem. 4'-Hydroxy-4-biphenylcarboxylic acid. Available from: [Link]

-

PubChemLite. 4-butoxy-benzoic acid biphenyl-4-yl ester (C23H22O3). Available from: [Link]

-

NIST WebBook. Biphenyl-4-carboxylic acid. Available from: [Link]

- DOI. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou.

-

NIST WebBook. Biphenyl-4-carboxylic acid. Available from: [Link]

-

ResearchGate. FT-IR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. Available from: [Link]

-

ResearchGate. Mass spectrum of a compound with a mass of biphenyl-4, 4'-dicarboxylic acid methyl ester ( 5j). Available from: [Link]

-

NIST WebBook. 4'-Ethyl-4-biphenylcarboxylic acid. Available from: [Link]

Sources

An In-Depth Technical Guide to the Theoretical Properties of 4-Butoxy-4'-biphenylcarboxylic Acid

Abstract

This technical guide provides a comprehensive examination of the theoretical properties of 4-Butoxy-4'-biphenylcarboxylic acid, a molecule of significant interest in the fields of liquid crystals, advanced polymers, and pharmaceutical sciences. In the absence of extensive direct experimental data for this specific derivative, this document leverages established principles of physical organic chemistry, computational modeling insights from analogous structures, and experimental data from parent compounds such as 4-biphenylcarboxylic acid and 4-butoxybenzoic acid. We will explore the molecule's structural characteristics, predict its physicochemical and spectroscopic properties, and discuss its potential applications, offering a robust theoretical framework for researchers and drug development professionals. This guide is designed to be a foundational resource, elucidating the causality behind the predicted properties and providing detailed methodologies for its synthesis and characterization.

Introduction: The Biphenyl Carboxylic Acid Scaffold and the Influence of Alkoxy Substitution

Biphenyl derivatives form the cornerstone of numerous advanced materials and therapeutic agents. The rigid, planar biphenyl core imparts desirable characteristics such as thermal stability and the ability to self-assemble into ordered structures, making it a key component in the design of liquid crystals and high-performance polymers.[1] The addition of a carboxylic acid functional group introduces a site for further chemical modification and imparts polarity, influencing solubility and intermolecular interactions.

The subject of this guide, this compound, introduces a butoxy (-O(CH₂)₃CH₃) substituent to this versatile scaffold. Alkoxy chains, such as the butoxy group, are known to significantly influence the mesomorphic (liquid crystalline) behavior of calamitic (rod-shaped) molecules. The length and conformation of the alkyl chain can modulate the melting point and the temperature range of liquid crystal phases. Furthermore, the oxygen atom of the butoxy group acts as an electron-donating group through resonance, which can alter the electronic properties of the aromatic system. This guide will systematically dissect these structural and electronic contributions to predict the theoretical properties of this compound.

Molecular Structure and Conformation

The molecular structure of this compound is characterized by a central biphenyl core with a butoxy group at the 4-position and a carboxylic acid group at the 4'-position.

2.1. Torsional Angle and Conformational Isomerism

A key structural feature of biphenyl derivatives is the torsional (dihedral) angle between the two phenyl rings. In the solid state, biphenyl molecules often adopt a nearly planar conformation to maximize crystal packing efficiency. However, in the gas phase and in solution, steric hindrance between the ortho-hydrogens of the two rings leads to a non-planar conformation. Computational studies on similar biphenyl systems suggest that the torsional angle is a result of the balance between steric repulsion and π-conjugation. The butoxy and carboxylic acid groups at the para positions are not expected to significantly alter this fundamental conformational preference.

2.2. Butoxy Group Conformation

The butoxy group, with its four-carbon alkyl chain, introduces additional conformational flexibility. The dihedral angles around the C-C and C-O bonds of the butoxy chain will influence the overall shape of the molecule. The most stable conformation is likely to be an extended, all-trans arrangement of the alkyl chain to minimize steric strain.

Predicted Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source/Method of Prediction |

| Molecular Formula | C₁₇H₁₈O₃ | |

| Molecular Weight | 270.32 g/mol | |

| CAS Number | 59748-14-0 | |

| Melting Point | 267-268 °C | Experimental Data |

| Density | 1.122 g/cm³ | Experimental Data |

| pKa (predicted) | ~4.2 | Predicted based on the pKa of 4-biphenylcarboxylic acid (~4.19)[2][3][4] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, acetone, and THF. | Predicted based on the properties of similar aromatic carboxylic acids.[5] |

3.1. Acidity (pKa)

The acidity of the carboxylic acid group is a critical parameter, particularly in pharmaceutical applications as it governs the ionization state at physiological pH. The pKa of the parent compound, 4-biphenylcarboxylic acid, is reported to be approximately 4.19.[2][3][4] The butoxy group at the 4-position is an electron-donating group through resonance, which would be expected to slightly decrease the acidity (increase the pKa) of the carboxylic acid by destabilizing the carboxylate anion. However, this effect is transmitted through the biphenyl system and is likely to be small. Therefore, the pKa of this compound is predicted to be very close to that of the parent compound, around 4.2.

Theoretical Spectroscopic Profile

4.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the butoxy chain, and the acidic proton of the carboxylic acid.

-

Aromatic Protons (δ 7.0-8.2 ppm): The biphenyl system will give rise to a series of doublets and doublets of doublets in this region. The protons on the phenyl ring bearing the butoxy group will be shifted slightly upfield compared to those on the ring with the electron-withdrawing carboxylic acid group.

-

Carboxylic Acid Proton (δ 12-13 ppm): A broad singlet characteristic of a carboxylic acid proton.

-

Butoxy Group Protons:

-

-OCH₂- (δ ~4.0 ppm): A triplet.

-

-OCH₂CH₂- (δ ~1.8 ppm): A multiplet.

-

-CH₂CH₃ (δ ~1.5 ppm): A multiplet.

-

-CH₃ (δ ~1.0 ppm): A triplet.

-

4.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (δ ~170 ppm): The carboxylic acid carbonyl carbon.

-

Aromatic Carbons (δ 115-150 ppm): A series of signals for the twelve carbons of the biphenyl rings. The carbons attached to the oxygen of the butoxy group and the carboxylic acid group will be at the downfield and upfield extremes of this range, respectively.

-

Butoxy Group Carbons (δ 14-70 ppm): Four distinct signals for the carbons of the butoxy chain.

4.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C-O Stretch (Ether and Carboxylic Acid): Bands in the region of 1200-1300 cm⁻¹.

-

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region.

-

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.

4.4. Mass Spectrometry (Predicted)

The mass spectrum (Electron Ionization) is expected to show a prominent molecular ion peak (M⁺) at m/z = 270. Key fragmentation patterns would likely involve the loss of the butoxy group and the carboxylic acid group.

Theoretical Insights from Computational Chemistry

While specific DFT calculations for this compound are not published, we can infer its electronic properties from studies on analogous liquid crystalline molecules such as alkyl- and alkoxy-cyanobiphenyls.

5.1. Molecular Orbitals and Electronic Transitions

DFT calculations on similar molecules reveal that the Highest Occupied Molecular Orbital (HOMO) is typically localized on the electron-rich part of the molecule, which in this case would be the phenyl ring bearing the electron-donating butoxy group. The Lowest Unoccupied Molecular Orbital (LUMO) is generally centered on the electron-deficient part, the phenyl ring with the electron-withdrawing carboxylic acid group. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key determinant of the molecule's electronic properties, including its UV-Vis absorption characteristics. The presence of the butoxy group is expected to raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap compared to the unsubstituted 4-biphenylcarboxylic acid, which would result in a red-shift (shift to longer wavelength) in its UV-Vis absorption spectrum.

5.2. Molecular Electrostatic Potential (MEP)

An MEP map would visually represent the charge distribution across the molecule. The region around the carboxylic acid group, particularly the hydroxyl oxygen, would exhibit a high negative potential, indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. The aromatic rings would show regions of negative potential above and below the plane of the rings, characteristic of π-systems.

Potential Applications and Structure-Activity Relationships

The unique combination of a rigid biphenyl core, a flexible alkoxy chain, and a polar carboxylic acid group makes this compound a promising candidate for several applications.

6.1. Liquid Crystals

The elongated, rod-like shape of this compound is a hallmark of calamitic liquid crystals. The butoxy tail contributes to the formation of mesophases by promoting molecular alignment while the carboxylic acid group can facilitate the formation of hydrogen-bonded dimers, which can further enhance the stability of liquid crystalline phases. The length of the alkoxy chain is a critical determinant of the type and temperature range of the mesophases.

6.2. Advanced Polymers

The carboxylic acid functionality allows for the incorporation of this molecule as a monomer in the synthesis of polyesters and polyamides. The rigid biphenyl unit would impart high thermal stability and mechanical strength to the resulting polymers.

6.3. Drug Development

The biphenyl scaffold is a common motif in many pharmaceuticals. Biphenyl carboxylic acid derivatives have been investigated for their potential as anticancer and antifungal agents. The butoxy group can enhance the lipophilicity of the molecule, which can improve its membrane permeability and bioavailability.

Experimental Protocols

7.1. Synthesis via Suzuki-Miyaura Coupling

A robust and widely used method for the synthesis of biphenyl carboxylic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Diagram of Suzuki-Miyaura Coupling Workflow:

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Butoxy-4'-biphenylcarboxylic acid

This guide provides a comprehensive technical overview of the molecular structure and conformational analysis of 4-Butoxy-4'-biphenylcarboxylic acid, a molecule of interest in materials science and drug development. This document is intended for researchers, scientists, and professionals in these fields, offering in-depth insights into the experimental and computational methodologies employed to elucidate its three-dimensional architecture.

Introduction: The Significance of Molecular Conformation

This compound belongs to the class of biphenyl derivatives, which are renowned for their diverse applications, including their use as liquid crystals and as structural motifs in pharmacologically active compounds.[1][2][3] The biological activity and material properties of these molecules are intrinsically linked to their three-dimensional structure, particularly the torsional or dihedral angle between the two phenyl rings. This angle dictates the extent of π-conjugation, molecular shape, and intermolecular interactions, thereby influencing properties such as thermal stability, mesophase behavior in liquid crystals, and binding affinity to biological targets.[4][5] A thorough understanding of the conformational landscape of this compound is therefore paramount for its rational design and application.

Molecular Structure of this compound

The core of this compound consists of a biphenyl scaffold, which is two phenyl rings connected by a single C-C bond. One phenyl ring is substituted with a butoxy group (-O(CH₂)₃CH₃) at the 4-position, while the other is functionalized with a carboxylic acid group (-COOH) at the 4'-position.

Part 1: Experimental Determination of Molecular Conformation

The precise arrangement of atoms in this compound in the solid state and its dynamic behavior in solution can be determined using a combination of powerful analytical techniques.

Single-Crystal X-ray Crystallography: The Gold Standard for Solid-State Structure

X-ray crystallography provides unambiguous and highly accurate three-dimensional structural information of a molecule in its crystalline form.[6] This technique is the primary method for determining the absolute configuration and detailed geometric parameters, such as bond lengths, bond angles, and the crucial dihedral angle between the phenyl rings.[6]

The success of a crystallographic study is highly dependent on the quality of the single crystal. The choice of solvent and crystallization technique is critical. For organic compounds like this compound, solvents in which the compound is moderately soluble are often preferred to allow for slow crystal growth, which generally leads to larger and higher-quality crystals.[7]

-

Purification of the Compound: The starting material must be of high purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

-

Crystal Growth:

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture). The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.[8]

-

Solvent Layering: A solution of the compound is prepared in a "good" solvent. A "poor," less dense, and miscible solvent is carefully layered on top. Crystals form at the interface as the solvents slowly diffuse into one another.[9]

-

-

Crystal Selection and Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) with well-defined faces and no visible imperfections is selected under a microscope.[6] The crystal is then mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.[6]

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the positions of the atoms are determined. This initial model is then refined to best fit the experimental data.

Workflow for X-ray Crystallography

Caption: Workflow for determining molecular structure via X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution, where they are often more flexible than in the solid state.[10] For this compound, both ¹H and ¹³C NMR would provide valuable information.

The chemical shifts of the protons and carbons in the biphenyl core are sensitive to the dihedral angle. Changes in this angle alter the electronic environment of the nuclei. Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide through-space distance information between protons on the two rings, which can be directly related to the dihedral angle. A combination of experimental NMR data and quantum mechanical calculations can provide a detailed picture of the conformational preferences in solution.[11]

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Spectroscopy: A standard ¹H NMR spectrum is acquired to identify the chemical shifts and coupling constants of the protons. The aromatic protons will appear as a complex multiplet, and the protons of the butoxy group will have characteristic shifts.

-

¹³C NMR Spectroscopy: A ¹³C NMR spectrum is acquired to determine the chemical shifts of the carbon atoms.

-

2D NMR Experiments (COSY, HMBC, NOESY/ROESY):

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for conformational analysis as they detect through-space interactions between protons that are close to each other, irrespective of the number of bonds separating them. For this compound, cross-peaks between protons on the two different phenyl rings would provide direct evidence for their spatial proximity and can be used to estimate the dihedral angle.[12]

-

Part 2: Computational Modeling of Molecular Conformation

Computational chemistry provides a powerful in-silico approach to investigate the conformational landscape of molecules, complementing experimental data.[11] Density Functional Theory (DFT) is a widely used method for this purpose.[4][5]

Density Functional Theory (DFT) Calculations

DFT calculations can be used to determine the optimized geometry, relative energies of different conformers, and the energy barrier to rotation around the C-C single bond connecting the two phenyl rings.[13][14]

The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate results. For biphenyl systems, functionals like B3LYP are commonly used. The basis set, such as 6-31+G(d,p), determines the flexibility the calculation has in describing the electron distribution.[14] A larger basis set generally provides more accurate results but at a higher computational cost.

-

Building the Initial Structure: A 3D model of this compound is constructed using molecular modeling software.

-

Potential Energy Surface (PES) Scan: To explore the conformational space, a relaxed PES scan is performed by systematically rotating the dihedral angle between the two phenyl rings (e.g., from 0° to 180° in 10° increments). At each step, the energy of the molecule is calculated while allowing the rest of the geometry to relax. This helps to identify the low-energy conformations (energy minima) and the transition states (energy maxima).[10]

-

Geometry Optimization: The structures corresponding to the energy minima identified from the PES scan are then fully optimized without any constraints to find the most stable conformations.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies). These calculations also provide thermodynamic data.

Computational Workflow for Conformational Analysis

Caption: Workflow for computational conformational analysis using DFT.

Data Summary and Interpretation

The combination of experimental and computational data provides a comprehensive understanding of the structure and conformation of this compound.

Expected Quantitative Data

| Parameter | Technique | Expected Value/Information | Significance |

| Dihedral Angle (Solid State) | X-ray Crystallography | A specific angle (e.g., between 30-50°) | Defines the molecular packing and solid-state properties. |

| Bond Lengths & Angles | X-ray Crystallography | Precise values for all bonds and angles | Provides the fundamental geometry of the molecule. |

| ¹H and ¹³C Chemical Shifts | NMR Spectroscopy | A set of chemical shifts for each unique proton and carbon | Confirms the molecular structure and is sensitive to the electronic environment and conformation. |

| NOE Correlations | NMR Spectroscopy (NOESY/ROESY) | Presence or absence of cross-peaks between protons on different rings | Provides direct evidence of through-space proximity and helps determine the solution-phase conformation. |

| Relative Conformational Energies | DFT Calculations | Energy differences between various conformers (e.g., planar vs. twisted) | Predicts the most stable conformation in the gas phase. |

| Rotational Energy Barrier | DFT Calculations | The energy required to rotate from a stable conformer to a transition state | Indicates the flexibility of the molecule around the biphenyl linkage. |

Conclusion

The molecular structure and conformation of this compound can be thoroughly characterized through a synergistic approach that combines the strengths of single-crystal X-ray crystallography, advanced NMR spectroscopy, and DFT calculations. X-ray crystallography provides a static, high-resolution picture of the molecule in the solid state, while NMR offers insights into its dynamic conformational behavior in solution. Computational modeling complements these experimental techniques by providing a theoretical framework to understand the energetics of different conformations and the barriers between them. This comprehensive understanding is essential for the targeted design and optimization of materials and pharmaceuticals based on this versatile molecular scaffold.

References

-

Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

- Uekusa, H., & Fujii, K. (2011). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 53(3), 163-169.

- Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide.

- Staples, R. J. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(4), 434-443.

- Singh, G., & Singh, P. (2013). A new family of four-ring bent-core nematic liquid crystals with highly polar transverse and end groups. Beilstein Journal of Organic Chemistry, 9, 2829-2836.

- Samarasinghe, K. G., & Kariyawasam, N. L. (2025). DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. ChemRxiv.

- Al-amri, A. A. (2003). New theoretical studies on the dihedral angle and energy barriers of biphenyl. Journal of Molecular Structure: THEOCHEM, 638(1-3), 159-165.

-

SCM. (2019, October 16). ADF Tutorial: How To Rotate Around a Dihedral Angle and Calculate Barriers [Video]. YouTube. [Link]

-

Samarasinghe, K. G., & Kariyawasam, N. L. (2025). DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. ChemRxiv. [Link]

-

Samarasinghe, K. G., & Kariyawasam, N. L. (2025). DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. ChemRxiv. [Link]

-

Wikipedia. (2024). X-ray crystallography. In Wikipedia. [Link]

-

The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). [Link]

- Angeli, C., et al. (2014). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. The Journal of Organic Chemistry, 79(15), 7075-7085.

-

Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. (n.d.). [Link]

- Rittner, R. (2010). NMR Spectroscopy: a Tool for Conformational Analysis. Annual Magnetic Resonance, 10(1/2), 1-23.

- Chen, X., et al. (2000). The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. Chinese Journal of Chemistry, 18(6), 882-886.

-

1H NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. (n.d.). ResearchGate. [Link]

-

(a) Structure of 4-(4-pyridyl)-biphenyl-4-carboxylic acid (HL); (b)... (n.d.). ResearchGate. [Link]

-

PubChem. (n.d.). 4'-Hydroxy-4-biphenylcarboxylic acid. [Link]

- Giernoth, R. (2018). Key Developments in Ionic Liquid Crystals.

-

PubChem. (n.d.). 4'-(4-{4-[(2-Carboxyphenyl)amino]phenoxy}butoxy)-1,1'-biphenyl-4-carboxylic acid. [Link]

-

Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. (n.d.). ResearchGate. [Link]

-

Madigan, R. P., et al. (2023). Experimental and Computational NMR Strategies to Identify Constrained Conformers of Modified Calix[9]arenes. ChemRxiv.

-

PubChemLite. (n.d.). 4-butoxy-benzoic acid biphenyl-4-yl ester (C23H22O3). [Link]

Sources

- 1. BJOC - A new family of four-ring bent-core nematic liquid crystals with highly polar transverse and end groups [beilstein-journals.org]

- 2. ossila.com [ossila.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. How To [chem.rochester.edu]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. journals.iucr.org [journals.iucr.org]

- 10. auremn.org.br [auremn.org.br]

- 11. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

A Comprehensive Technical Guide to the Solubility of 4-Butoxy-4'-biphenylcarboxylic Acid in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 4-Butoxy-4'-biphenylcarboxylic acid, a molecule of significant interest in pharmaceutical and materials science research. We will delve into the theoretical principles governing its solubility, provide actionable experimental protocols for its determination, and offer insights into the interpretation of solubility data. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's behavior in various organic solvent systems.

Understanding the Molecular Architecture: A Prelude to Solubility

The solubility of a compound is fundamentally dictated by its molecular structure. This compound possesses a unique combination of functional groups that define its interactions with different solvents:

-

Biphenyl Core: This large, non-polar aromatic system forms the backbone of the molecule. It is inherently hydrophobic and will seek to interact with non-polar solvent molecules through van der Waals forces.

-

Carboxylic Acid Group (-COOH): This is a polar, protic functional group capable of acting as both a hydrogen bond donor and acceptor. This group is also acidic, allowing for potential deprotonation in the presence of a base to form a highly polar carboxylate salt.[1][2]

-